
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5 and its molecular weight is 382.376. The purity is usually 95%.
BenchChem offers high-quality N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, due to its complex structure, may be investigated in various scientific research applications, focusing on its potential therapeutic and biological activities. While direct references to this specific compound are limited, insights can be drawn from studies on structurally related compounds and methodologies used in their synthesis and application.
Synthesis and Evaluation in Drug Discovery
The compound's synthesis could involve methodologies similar to those used for creating heterocyclic compounds with potential biological activities. For example, a study on the synthesis of novel heterocyclic carboxamides explored these compounds' potential as antipsychotic agents, evaluating their effectiveness based on their binding affinity to various receptors and in vivo activities (Norman et al., 1996). This approach highlights the relevance of such compounds in drug discovery, especially in targeting neurological disorders Norman, M. H., Navas, F., Thompson, J., & Rigdon, G. (1996). Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Journal of Medicinal Chemistry, 39(24), 4692-4703.
Antitumor and Antiproliferative Activities
Compounds featuring similar structural motifs have been studied for their cytotoxic activities against various cancer cell lines. For instance, the optimization of 4-(N-cycloamino)phenylquinazolines led to the discovery of potent tubulin-polymerization inhibitors, showing significant in vitro and in vivo antitumor activity. These findings suggest the potential of structurally related compounds in cancer therapy, particularly in targeting microtubule dynamics (Wang et al., 2014) Wang, X.-F., Guan, F., Ohkoshi, E., Guo, W., Wang, L.-l., Zhu, D.-Q., Wang, S.-B., Wang, L.-T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S., Yuan, S., Lee, K., & Xie, L. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 57, 1390-1402.
Methodological Advances in Heterocyclic Chemistry
The compound's synthesis might involve advanced heterocyclic chemistry methodologies, as illustrated in the development of ring-fused oxazolo- and pyrazoloisoquinolinones through a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process. This technique exemplifies the synthetic strategies that could be applicable in synthesizing complex molecules like N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, offering a streamlined approach to accessing diverse heterocyclic frameworks (Chouhan & Alper, 2009) Chouhan, G., & Alper, H. (2009). Synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones by a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process. The Journal of Organic Chemistry, 74(16), 6181-6189.
properties
IUPAC Name |
N-[4-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11-7-15(22-28-11)17(24)21-19-20-16(10-27-19)18(25)23-6-5-12-8-14(26-2)4-3-13(12)9-23/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSAQCGVCHTGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)
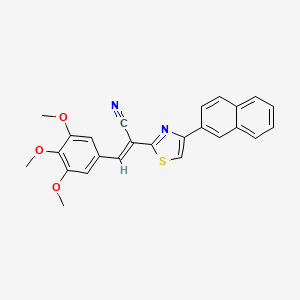
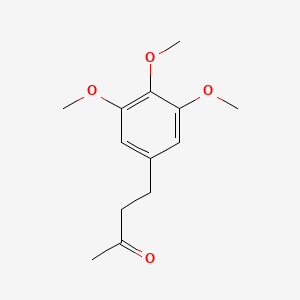
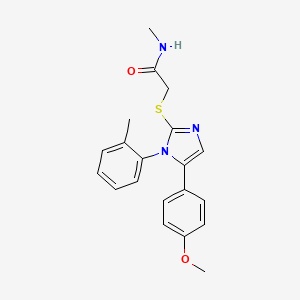
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)


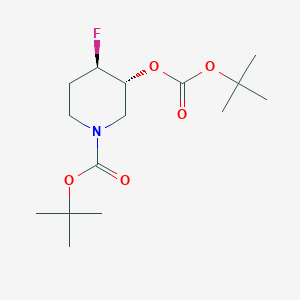

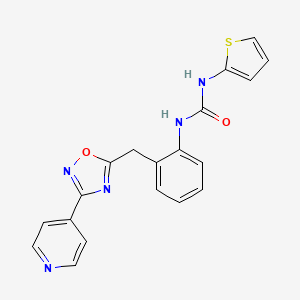

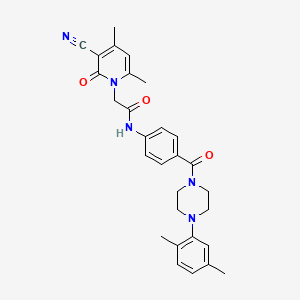
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)